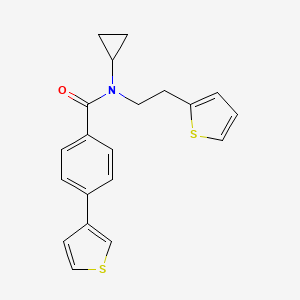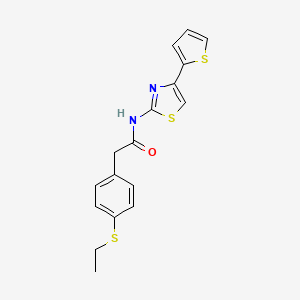![molecular formula C14H26Cl2N2O B2722468 2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride CAS No. 1052089-46-9](/img/structure/B2722468.png)
2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride, also known as PCPA, is a chemical compound that has been widely used in scientific research for its ability to inhibit the enzyme tryptophan hydroxylase. This enzyme is responsible for the conversion of tryptophan to serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By inhibiting tryptophan hydroxylase, PCPA can effectively reduce serotonin levels in the brain, making it a valuable tool for studying the role of serotonin in various physiological and pathological processes.
作用機序
2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride works by inhibiting the enzyme tryptophan hydroxylase, which is responsible for the conversion of tryptophan to serotonin. By reducing serotonin levels in the brain, this compound can affect a wide range of physiological and behavioral processes that are regulated by this neurotransmitter.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the regulation of appetite and feeding behavior, the modulation of pain perception, and the regulation of mood and emotion. This compound has also been shown to affect the immune system, with studies suggesting that it may have anti-inflammatory and immunomodulatory effects.
実験室実験の利点と制限
One of the main advantages of using 2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride in scientific research is its ability to selectively inhibit tryptophan hydroxylase, making it a valuable tool for studying the role of serotonin in various physiological and pathological processes. However, this compound has some limitations, including its potential toxicity and the fact that its effects may be influenced by other factors, such as stress and environmental conditions.
将来の方向性
There are many potential future directions for research involving 2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride. For example, studies could investigate the role of serotonin in the regulation of sleep and circadian rhythms, as well as its potential role in the development of mood disorders such as depression and anxiety. Additionally, studies could investigate the potential therapeutic applications of this compound, such as its use in the treatment of inflammatory disorders or as an immunomodulatory agent. Further research is needed to fully understand the potential applications and limitations of this compound in scientific research.
合成法
2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride can be synthesized through a multi-step process involving the reaction of cyclohexanone with piperidine, followed by chlorination and acetylation. The final product is obtained as a hydrochloride salt, which is a white crystalline powder that is soluble in water.
科学的研究の応用
2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride has been extensively used in scientific research to study the role of serotonin in various physiological and pathological processes. For example, this compound has been used to investigate the role of serotonin in the regulation of appetite and feeding behavior. Studies have shown that this compound administration can reduce food intake and body weight in animals, suggesting that serotonin plays a key role in the regulation of these processes.
特性
IUPAC Name |
2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN2O.ClH/c15-11-13(18)16-12-14(7-3-1-4-8-14)17-9-5-2-6-10-17;/h1-12H2,(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLPYEHBEIDZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)CCl)N2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722387.png)
![methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2722394.png)
![2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B2722395.png)
![2-Methoxyethyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2722396.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzamide](/img/structure/B2722397.png)
![(2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2722398.png)
![(2-Methylthiazol-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2722399.png)





